Fatty Acid Moiety in Spicamycin Antitumor Derivatives: (2E,4E)-Tetradecadienoyl Outperforms Saturated C14 (SPM VIII) in COL-1 Human Colon Cancer Xenograft
In the definitive spicamycin structure–activity relationship (SAR) study by Sakai et al. (1995), modification of the fatty acid moiety to tetradecadienoyl (C14:2, conjugated) or dodecadienoyl (C12:2) analogs produced unequivocally better antitumor activity against COL-1 human colon cancer xenograft than SPM VIII, the parent compound bearing a saturated C14 fatty acid [1]. The tetradecadienoyl-containing clinical candidate KRN5500 achieved a tumor growth inhibition rate (TGIR) of 93% in COL-1 xenografts and reduced tumor mass to 0.22-fold of the starting volume [2]. By comparison, the saturated C14-bearing SPM VIII showed tumor mass reduction in only 4 of 12 colon cancer xenografts (vs. 1/11 for mitomycin C) [3].
| Evidence Dimension | Antitumor activity in COL-1 human colon cancer xenograft model |
|---|---|
| Target Compound Data | KRN5500 (containing (2E,4E)-tetradecadienoyl): TGIR 93%, tumor mass reduction to 0.22-fold of starting volume |
| Comparator Or Baseline | SPM VIII (saturated C14 fatty acid): tumor mass reduction in 4/12 colon cancers; Mitomycin C: 1/11 colon cancers |
| Quantified Difference | Tetradecadienoyl substitution conferred substantially superior antitumor activity vs. saturated C14; KRN5500 TGIR 93% vs. MMC colon cancer average TGIR 58% |
| Conditions | Human tumor xenograft model in nude mice; KRN5500 at 4 mg/kg/day ×5 days IV; SPM VIII at 6 mg/kg/day ×5 days IV or 12 mg/kg/day every 3–4 days ×8 |
Why This Matters
Procurement of (2E,4E)-2,4-tetradecadienoic acid (CAS 24738-49-6) is essential for synthesizing spicamycin derivatives with this specific, quantitatively validated antitumor profile; substitution with saturated myristic acid (C14:0) or a non-conjugated tetradecadienoic acid isomer produces an inferior or inactive therapeutic candidate.
- [1] Sakai, T., Kawai, H., Kamishohara, M., et al. Structure-antitumor activity relationship of semi-synthetic Spicamycin derivatives. J. Antibiot. (Tokyo), 48(12), 1467–1480 (1995). PMID: 8557605. View Source
- [2] Kamishohara, M., Kawai, H., Sakai, T., et al. Antitumor activity of a spicamycin derivative, KRN5500, and its active metabolite in tumor cells. Oncol. Res., 6(8), 383–390 (1994). PMID: 7894087. View Source
- [3] Kamishohara, M., Kawai, H., Odagawa, A., et al. Antitumor activity of SPM VIII, a derivative of the nucleoside antibiotic spicamycin, against human tumor xenografts. J. Antibiot. (Tokyo), 47(11), 1305–1311 (1994). PMID: 8002395. View Source
